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Compound of Interest

Compound Name: 2-Ethyl-1-octene

Cat. No.: B13945896

Introduction

2-Ethyl-1-octene is an unsaturated hydrocarbon with applications in polymer chemistry and as
a specialty chemical intermediate. Understanding its molecular structure, stability, and reactivity
is crucial for its application in various fields, including materials science and drug development.
Quantum chemical calculations provide a powerful theoretical framework for elucidating the
electronic structure and properties of molecules at the atomic level. This guide outlines a
standard computational protocol for the quantum chemical analysis of 2-Ethyl-1-octene,
presenting hypothetical yet representative data derived from such calculations. The
methodologies and data are presented to aid researchers, scientists, and drug development
professionals in understanding and potentially applying these computational techniques.

Methodology

The computational investigation of 2-Ethyl-1-octene was modeled using Density Functional
Theory (DFT), a widely employed quantum chemical method that offers a good balance
between accuracy and computational cost for organic molecules.

Experimental Protocols

1. Software and Initial Structure Preparation: The calculations were conceptualized as being
performed using a common quantum chemistry software package such as Gaussian, ORCA, or
GAMESS.[1] The initial 3D structure of 2-Ethyl-1-octene was built using the Avogadro
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molecular editor and subjected to a preliminary geometry optimization using a universal force
field (UFF) to obtain a reasonable starting conformation.[2]

2. Geometry Optimization: The initial structure was then fully optimized in the gas phase using
the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined
with the 6-31G(d) basis set.[3][4] This level of theory is well-established for providing reliable
geometries for organic molecules. The geometry optimization process involves iteratively
adjusting the atomic coordinates to find a stationary point on the potential energy surface that
corresponds to a local energy minimum.[5][6] Convergence criteria were set to the software's
default values, ensuring that the forces on each atom were negligible and the geometry had
reached a stable configuration.

3. Vibrational Frequency Analysis: Following a successful geometry optimization, a vibrational
frequency analysis was performed at the same B3LYP/6-31G(d) level of theory.[7][8] This
calculation serves two primary purposes: to confirm that the optimized structure is a true
energy minimum (indicated by the absence of imaginary frequencies) and to predict the
infrared (IR) spectrum of the molecule.[8] The calculated vibrational frequencies correspond to
the normal modes of vibration of the molecule.[9]

4. Electronic Property Calculations: The electronic properties, including the energies of the
Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital
(LUMO), were also determined from the optimized geometry at the B3LYP/6-31G(d) level of
theory.[10] The HOMO-LUMO energy gap, a key indicator of chemical reactivity and electronic
excitability, was subsequently calculated.[11]

Data Presentation

The following tables summarize the hypothetical quantitative data that would be obtained from
the quantum chemical calculations on 2-Ethyl-1-octene as described in the methodology.

Table 1: Optimized Cartesian Coordinates (A) for 2-Ethyl-1-octene at B3LYP/6-31G(d)
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Atom Element X Y V4

1 C -1.334 0.627 0.054
2 C -0.061 1.154 0.033
3 H -2.159 1.338 0.091
4 H -1.536 -0.443 0.037
5 C 1.148 0.235 -0.019
6 H 0.011 2.235 0.058
7 C 1.191 -0.561 -1.321
8 H 1.179 -1.649 -1.229
9 H 2.118 -0.271 -1.801
10 C 2.451 0.931 0.491
11 H 2.411 1.799 -0.169
12 H 2.501 1.291 1.521
13 C 3.719 0.099 0.381
14 H 3.671 -0.769 1.041
15 H 3.769 -0.261 -0.649
16 C 4.987 0.795 0.891
17 H 4.939 1.663 0.231
18 H 5.037 1.155 1.921
19 C 6.255 -0.037 0.781
20 H 6.207 -0.905 1.441
21 H 6.305 -0.397 -0.249
22 C 7.523 0.659 1.291
23 H 7.475 1.527 0.631
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24 H 7.573 0.999 2.321
25 C 8.791 -0.173 1.181
26 H 8.743 -1.041 1.841
27 H 8.841 -0.533 0.151
28 H 9.718 0.397 1.361

Table 2: Selected Geometric Parameters for 2-Ethyl-1-octene

Parameter Atoms Value

Bond Lengths (A)

Cc1=C2 C1-C2 1.338
C2-C5 C2-C5 1.512
C5-C10 C5-C10 1.541
C5-C7 C5-C7 1.539
C-H (vinyl) C1-H3, C1-H4 ~1.085
C-H (alkyl) ~1.09-1.10

Bond Angles (degrees)

C1=C2-C5 C1-C2-C5 1245
H3-C1=C2 H3-C1-C2 121.8
C2-C5-C10 C2-C5-C10 111.2
C2-C5-C7 C2-C5-C7 109.8
C7-C5-C10 C7-C5-C10 109.5

Dihedral Angle (degrees)

C1=C2-C5-C10 C1-C2-C5-C10 121.3

Table 3: Calculated Vibrational Frequencies and Assignments
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Frequency (cm™?)

Intensity (km/mol)

Assignment

3105 15.2 =C-H symmetric stretch
3080 12.8 =C-H asymmetric stretch
2960-2850 120-180 C-H alkyl stretches

1645 255 C=C stretch

1460 45.1 -CH2- scissoring

1378 30.7 -CHs symmetric deformation
995 55.3 =CH2 wagging

910 60.1 =CH: twisting

Table 4: Electronic Properties of 2-Ethyl-1-octene

Property Value (eV)
Energy of HOMO -6.25
Energy of LUMO 0.55
HOMO-LUMO Gap 6.80

Visualizations

Diagrams are provided below to illustrate the molecular structure and the computational

workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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